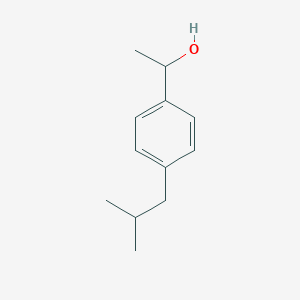

1-(4-Isobutylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVILBSSXMZZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960592 | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40150-92-3 | |

| Record name | 1-(4-Isobutylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40150-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Isobutylphenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, α-methyl-4-(-2methylpropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4'-ISOBUTYLPHENYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5CKP7HNL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Isobutylphenyl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanol is an aromatic alcohol that holds significant interest in the pharmaceutical and fine chemical industries.[] Structurally related to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, it serves as a key intermediate in its synthesis.[2][3] This compound's chirality and dual functionality, combining a lipophilic isobutylphenyl group with a reactive hydroxyl moiety, make it a versatile building block in organic synthesis and a subject of study in drug discovery and environmental science.[] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis protocols, and relevant applications of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [4][5] |

| Molecular Weight | 178.27 g/mol | [][6] |

| Appearance | Colorless Oil / Liquid | [][7] |

| Boiling Point | 245.5 °C at 760 mmHg | [4] |

| 111 °C at 1 Torr | [7] | |

| Density | 0.954 ± 0.06 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.512 | [4] |

| Flash Point | 108.2 °C | [4] |

| Vapor Pressure | 0.0153 mmHg at 25°C | [4] |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (B129727) (Slightly) | [4][7] |

| LogP | 2.93840 | [4] |

| XLogP3 | 3.6 | [4][6] |

Acidity

| Property | Value | Reference |

| pKa | 14.53 ± 0.20 (Predicted) | [4][7] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[2]

-

δ 7.281 (2H, m, J = 4.0 Hz)

-

δ 7.174 (2H, m, J = 4.0 Hz)

-

δ 4.855 (1H, s, J = 0.92Hz)

-

δ 2.714 (3H, q, J = 2.2Hz)

-

δ 2.554 (2H, t, J = 2.8 Hz)

-

δ 1.795 (1H, q, J = 2.7 Hz)

-

δ 1.484 (1H, m, J = 2.8Hz)

-

δ 0.976 (6H, q, J = 6.1Hz)

¹³C NMR (300 MHz, CDCl₃) [7][8]

-

143.325

-

140.684

-

129.143

-

125.357

-

70.034

-

45.196

-

30.343

-

25.076

-

22.725

-

22.465

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of 4'-isobutylacetophenone. This process is a cornerstone for the industrial production of ibuprofen.[2][3]

Synthesis of this compound via Reduction

This protocol details the reduction of p-isobutylacetophenone using sodium borohydride (B1222165).[7][8]

Materials:

-

p-Isobutylacetophenone (1.20 mL)

-

Methanol (3.00 mL)

-

Sodium borohydride (0.2509 g)

-

10% Hydrochloric acid solution

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Separatory funnel

Procedure:

-

In a separatory funnel, combine p-isobutylacetophenone (1.20 mL) and methanol (3.00 mL).

-

Add sodium borohydride (0.2509 g) to the solution.

-

Allow the mixture to stand for 10 minutes.

-

Carefully add 10.0 mL of a 10% HCl solution to quench any unreacted sodium borohydride.

-

Extract the product from the aqueous layer using petroleum ether.

-

Collect the organic layer and dry it using anhydrous sodium sulfate.

-

Remove the solvent to yield the this compound product.

A generalized workflow for this synthesis is depicted below.

References

- 2. This compound | 40150-92-3 | Benchchem [benchchem.com]

- 3. data.epo.org [data.epo.org]

- 4. lookchem.com [lookchem.com]

- 5. kmpharma.in [kmpharma.in]

- 6. This compound | C12H18O | CID 181654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 40150-92-3 [chemicalbook.com]

- 8. This compound | 40150-92-3 [amp.chemicalbook.com]

An In-depth Technical Guide to 1-(4-Isobutylphenyl)ethanol (CAS: 40150-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Isobutylphenyl)ethanol, with the Chemical Abstracts Service (CAS) number 40150-92-3, is a significant organic compound primarily recognized as a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). It is also identified as a principal photodegradation product of Ibuprofen, a factor of interest in environmental and toxicological studies. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction pathways, spectroscopic data, and a summary of its known biological relevance, with a focus on its cytotoxic effects. Experimental protocols for its synthesis and conversion to Ibuprofen are detailed, and key pathways are visualized to facilitate a deeper understanding for research and development purposes.

Chemical and Physical Properties

This compound is a chiral aromatic alcohol. Its physicochemical properties are crucial for its handling, synthesis, and analysis. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 40150-92-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless to pale yellow oil/liquid | [2] |

| Boiling Point | 111 °C at 1 Torr | [2] |

| Density | 0.954 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) | [2] |

| pKa | 14.53 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300MHz, CDCl₃) | δ 7.281 (m, 2H), δ 7.174 (m, 2H), δ 4.855 (s, 1H), δ 2.714 (q, 3H), δ 2.554 (t, 2H), δ 1.795 (q, 1H), δ 1.484 (m, 1H), δ 0.976 (q, 6H) | [2] |

| ¹³C NMR (300 MHz, CDCl₃) | 143.325, 140.684, 129.143, 125.357, 70.034, 45.196, 30.343, 25.076, 22.725, 22.465 | [2] |

| Mass Spectrometry | Key fragments observed in GC-MS analysis. | [1] |

Synthesis and Reactions

The primary route for the synthesis of this compound is the reduction of 4'-isobutylacetophenone (B122872). This transformation is a critical step in the industrial production of Ibuprofen.

Synthesis via Reduction of 4'-Isobutylacetophenone

This common laboratory and industrial method involves the reduction of the ketone functionality of 4'-isobutylacetophenone to a secondary alcohol.

Conversion to Ibuprofen

This compound is a direct precursor to Ibuprofen. The synthesis typically proceeds through an intermediate, 1-chloro-1-(4-isobutylphenyl)ethane, followed by a Grignard reaction and carboxylation.

Experimental Protocols

Synthesis of this compound from p-Isobutylacetophenone

Materials:

-

p-Isobutylacetophenone

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

10% Hydrochloric acid (HCl) solution

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Separatory funnel, beakers, and other standard laboratory glassware

Procedure:

-

In a separatory funnel, dissolve p-isobutylacetophenone (1.20 mL) in methanol (3.00 mL).[2]

-

Carefully add sodium borohydride (0.2509 g) to the solution and allow the mixture to react for 10 minutes.[2]

-

After the reaction period, add a 10% HCl solution (10.0 mL) to quench any unreacted sodium borohydride.[2]

-

Extract the product from the aqueous layer using petroleum ether.[2]

-

Collect the organic layer and dry it over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure to yield this compound.[2]

Conversion of this compound to Ibuprofen

Step 1: Synthesis of 1-Chloro-1-(4-isobutylphenyl)ethane

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (12 M)

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

Place this compound (1.10 mL) in a separatory funnel and add 12.0 M HCl (10.0 mL).

-

Shake the funnel vigorously for 5 minutes.

-

Extract the resulting chlorinated product with petroleum ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 1-chloro-1-(4-isobutylphenyl)ethane.

Step 2: Grignard Reaction and Carboxylation to form Ibuprofen

Materials:

-

1-Chloro-1-(4-isobutylphenyl)ethane

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane (B42909) (as an initiator)

-

Carbon dioxide (dry ice or gas)

-

10% Hydrochloric acid (HCl)

-

Petroleum ether

-

5% Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

In a dry, black-painted round-bottom flask, combine magnesium turnings (0.507 g) and anhydrous THF (10.00 mL).

-

Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane (0.25 mL) in THF and a few drops of 1,2-dibromoethane to initiate the Grignard reaction.

-

Once the Grignard reagent has formed, bubble carbon dioxide gas through the reaction mixture or pour the mixture over crushed dry ice.

-

Acidify the reaction mixture with 10% HCl.

-

Extract the crude ibuprofen with petroleum ether.

-

Wash the organic layer with a 5% NaOH solution to extract the ibuprofen as its sodium salt into the aqueous layer.

-

Separate the aqueous layer and acidify it with 10% HCl to precipitate the ibuprofen.

-

Collect the solid ibuprofen by filtration and dry.

Biological Activity and Significance

Cytotoxicity

This compound is reported to exhibit cytotoxic activity.[2] While specific IC50 or CC50 values are not extensively documented in the public literature, studies on the degradation products of ibuprofen suggest that these metabolites can be more toxic than the parent compound.[5] This cytotoxic potential is an important consideration in the environmental impact assessment of ibuprofen and in the quality control of pharmaceutical formulations.

Role as an Ibuprofen Photodegradation Product

Exposure of ibuprofen to sunlight and certain environmental conditions can lead to its degradation. This compound is a major photodegradation product, formed through the decarboxylation and subsequent reduction of ibuprofen.[5]

Potential Signaling Pathways in Inflammation (Contextual)

While direct studies on the signaling pathways modulated by this compound are scarce, its structural similarity to other alcohols and its context as a precursor to an anti-inflammatory drug suggest potential interactions with key inflammatory pathways. The following diagram illustrates general inflammatory signaling cascades that are known targets for anti-inflammatory agents and are influenced by alcohols. The direct effect of this compound on these pathways remains an area for future research.

Safety and Handling

This compound is classified with several hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

May cause an allergic skin reaction.[1]

-

Causes serious eye irritation/damage.[1]

-

May cause respiratory irritation.[1]

Conclusion

This compound is a compound of significant interest due to its central role in the synthesis of Ibuprofen and its emergence as a photodegradation product. This guide has provided a detailed overview of its chemical properties, synthesis, and known biological relevance. While its cytotoxic properties are noted, further research is required to fully elucidate its mechanism of action and to quantify its biological effects, including its potential interactions with inflammatory signaling pathways. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and environmental science.

References

Spectroscopic Analysis of 1-(4-Isobutylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.28 | d | 8.1 | 2H | Ar-H |

| 7.17 | d | 8.1 | 2H | Ar-H |

| 4.86 | q | 6.4 | 1H | CH-OH |

| 2.45 | d | 7.2 | 2H | Ar-CH₂ |

| 1.85 | m | - | 1H | CH(CH₃)₂ |

| 1.48 | d | 6.4 | 3H | CH₃-CH |

| 0.90 | d | 6.6 | 6H | (CH₃)₂-CH |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data was acquired in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ) ppm | Assignment |

| 143.33 | Ar-C |

| 140.68 | Ar-C |

| 129.14 | Ar-CH |

| 125.36 | Ar-CH |

| 70.03 | CH-OH |

| 45.20 | Ar-CH₂ |

| 30.34 | CH(CH₃)₂ |

| 25.08 | CH₃-CH |

| 22.47 | (CH₃)₂-CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (Alcohol) |

| ~3080-3020 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch |

| ~1610, 1510 | Medium | C=C stretch (Aromatic ring) |

| ~1220-1000 | Strong | C-O stretch (Alcohol) |

| ~830 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 178.27 g/mol ), the following mass-to-charge ratios (m/z) are significant in its electron ionization (EI) mass spectrum.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 178 | Low | [M]⁺ (Molecular Ion) |

| 163 | High | [M - CH₃]⁺ |

| 135 | Medium | [M - C₃H₇]⁺ |

| 117 | Medium | [M - C₄H₉ - H₂O]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to TMS (0.00 ppm).

-

Integration of ¹H NMR signals and peak picking for both ¹H and ¹³C spectra are performed.

FT-IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

-

A small amount of this compound (1-2 drops) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin liquid film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is plotted.

-

Peak positions (in cm⁻¹) and intensities are identified.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

The solution is filtered if any particulate matter is present.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: Initial temperature of 50-100 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 250-280 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

-

Data Processing:

-

The total ion chromatogram (TIC) is generated to show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

The fragmentation pattern is analyzed to identify the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Synthesis of 1-(4-Isobutylphenyl)ethanol from 4'-Isobutylacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(4-isobutylphenyl)ethanol, a key intermediate in the production of the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, from 4'-isobutylacetophenone (B122872). The document details various synthesis methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

The reduction of the ketone functional group in 4'-isobutylacetophenone to a secondary alcohol is the core transformation in this synthesis. The primary methods employed for this conversion are catalytic hydrogenation and chemical reduction using hydride reagents. The choice of methodology often depends on factors such as scale, cost, desired purity, and available equipment.

Key Synthesis Methodologies

The most prevalent and industrially significant methods for the synthesis of this compound from 4'-isobutylacetophenone are catalytic hydrogenation and sodium borohydride (B1222165) reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst to reduce the ketone. Common catalysts include palladium on carbon (Pd/C), Raney nickel, and copper-based catalysts.[1] Catalytic hydrogenation is often favored in industrial settings due to its high efficiency and the potential for catalyst recycling.[2]

-

Palladium on Carbon (Pd/C): This is a widely used catalyst that offers high activity and selectivity under relatively mild conditions.[3][4] Sodium promotion of the Pd/C catalyst has been shown to significantly improve the yield of the desired product.[5][6]

-

Raney Nickel: This sponge nickel catalyst is also effective for this transformation and can be used in the absence of a solvent, which simplifies the workup procedure.[2][7]

-

Copper-based Catalysts: Heterogeneous copper catalysts have also been reported for the selective hydrogenation of aryl ketones to alcohols.[1]

Sodium Borohydride (NaBH₄) Reduction: This method utilizes a chemical reducing agent, sodium borohydride, to convert the ketone to the corresponding alcohol.[8] It is a convenient and highly selective method, particularly for laboratory-scale synthesis, as it does not require specialized high-pressure equipment.[9][10] The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).[9][11]

Quantitative Data Summary

The following tables summarize the quantitative data reported for various synthesis protocols.

| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| 5% Palladium on Carbon (Pd/C) | Methanol | 30 | 100 | 1 | 99.5 | 96.6 | - | [12] |

| Sodium-promoted Pd/C | - | - | - | - | - | - | >96 | [5][6] |

| Raney Nickel | None | 10 - 150 | 10 - 1200 | 0.25 - 10 | - | - | - | [2][7] |

| Sodium Borohydride (NaBH₄) | Methanol | - | - | 0.17 (10 min) | - | - | 87.2 | [9] |

Table 1: Comparison of Reaction Conditions and Outcomes for the Synthesis of this compound.

| Technique | Solvent | Chemical Shifts (δ ppm) | Reference |

| ¹H NMR | CDCl₃ | 7.281 (2H, m), 7.174 (2H, m), 4.855 (1H, s), 2.714 (3H, q), 2.554 (2H, t), 1.795 (1H, q), 1.484 (1H, m), 0.976 (6H, q) | [9] |

| ¹³C NMR | CDCl₃ | 143.325, 140.684, 129.143, 125.357, 70.034, 45.196, 30.343, 25.076, 22.725, 22.465 | [9] |

Table 2: Spectroscopic Data for this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using two common methods.

Protocol 1: Catalytic Hydrogenation using 5% Palladium on Carbon (Pd/C) [12]

-

Materials:

-

4'-Isobutylacetophenone (35.2 g, 0.2 moles)

-

Methanol (100 mL)

-

5% Palladium on Carbon (Pd/C) catalyst (5 g)

-

Hydrogen gas

-

Nitrogen gas

-

Stainless steel autoclave (300 cc)

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

Charge a 300 cc stainless steel autoclave with 35.2 g of 4'-isobutylacetophenone, 100 mL of methanol, and 5 g of 5% Pd/C catalyst.

-

Seal the autoclave and purge it first with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave to 100 psig with hydrogen.

-

Heat the mixture to 30°C and stir for 1 hour.

-

After the reaction is complete, cool the autoclave and carefully vent the excess hydrogen gas.

-

Filter the resulting mixture to remove the Pd/C catalyst.

-

Remove the methanol from the filtrate using a rotary evaporator to yield this compound.

-

The product can be analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

-

Protocol 2: Reduction with Sodium Borohydride (NaBH₄) [9]

-

Materials:

-

4'-Isobutylacetophenone (1.20 mL)

-

Methanol (3.00 mL)

-

Sodium borohydride (0.2509 g)

-

10% Hydrochloric acid (HCl) solution (10.0 mL)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Separatory funnel

-

-

Procedure:

-

In a separatory funnel, mix a solution of 1.20 mL of 4'-isobutylacetophenone, 3.00 mL of methanol, and 0.2509 g of sodium borohydride.

-

Allow the mixture to stand for 10 minutes.

-

After the standing period, add 10.0 mL of a 10% HCl solution to quench any unreacted sodium borohydride.

-

Extract the product using petroleum ether.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to yield this compound.

-

Visualizations

Caption: Chemical transformation of 4'-isobutylacetophenone to this compound.

Caption: Experimental workflow for catalytic hydrogenation.

Significance in Drug Development

The synthesis of this compound is a critical step in the modern, greener synthesis of Ibuprofen.[13] This intermediate is subsequently carbonylated in the presence of a palladium catalyst to produce Ibuprofen.[12] The efficiency and purity achieved in the synthesis of this compound directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). Therefore, optimizing this reduction step is of significant interest to pharmaceutical manufacturers.

References

- 1. data.epo.org [data.epo.org]

- 2. This compound | 40150-92-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DSpace at KOASAS: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [koasas.kaist.ac.kr]

- 6. Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst (Journal Article) | ETDEWEB [osti.gov]

- 7. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | 40150-92-3 [chemicalbook.com]

- 10. This compound|lookchem [lookchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. Ibuprofen - Wikipedia [en.wikipedia.org]

The Pivotal Role of 1-(4-Isobutylphenyl)ethanol in Modern Ibuprofen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), has seen its manufacturing process evolve significantly from its initial multi-step synthesis to more streamlined, environmentally conscious methods. Central to this evolution is the intermediate, 1-(4-Isobutylphenyl)ethanol. This technical guide provides an in-depth exploration of the synthesis of this key intermediate and its catalytic conversion to ibuprofen, primarily focusing on the highly efficient Boots-Hoechst-Celanese (BHC) process. This document details the experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways and workflows, offering a comprehensive resource for researchers and professionals in drug development and manufacturing.

Introduction: From the Boots Process to Greener Synthesis

The original commercial synthesis of ibuprofen, developed by the Boots Pure Drug Company in the 1960s, was a six-step process with a notable drawback: poor atom economy, with less than 40% of the reactant atoms incorporated into the final product.[1][2] This led to substantial waste. In the 1980s, the Boots-Hoechst-Celanese (BHC) Company developed a "greener" three-step synthesis that significantly improved efficiency and reduced environmental impact.[3][4] This modern route hinges on the production and subsequent carbonylation of the key intermediate, this compound.[5][6] The BHC process boasts a much higher atom economy, approaching 77%, which can increase to 99% with the recovery of acetic acid.[3]

Synthesis of the Key Intermediate: this compound

The formation of this compound is a critical step in the BHC process. It is typically achieved through the catalytic hydrogenation of 4'-isobutylacetophenone.

Experimental Protocol: Catalytic Hydrogenation of 4'-Isobutylacetophenone

This protocol is based on methodologies described in the literature.[7][8]

Materials:

-

4'-Isobutylacetophenone (IBAP)

-

5% Palladium on Carbon (Pd/C) catalyst or Raney Nickel

-

Hydrogen (H₂) gas

-

Methanol (solvent, optional)

-

Sodium borohydride (B1222165) (NaBH₄) can also be used as a reducing agent in a laboratory setting[9]

Procedure:

-

A reactor is charged with 4'-isobutylacetophenone.

-

The catalyst (e.g., 5% Pd/C or treated Raney nickel) is added.[7][8]

-

The reactor is purged with nitrogen and then with hydrogen.

-

The mixture is subjected to hydrogenation at a controlled temperature and pressure.

-

Upon completion, the catalyst is filtered off.

-

The resulting this compound can be purified by distillation under reduced pressure.[10]

Quantitative Data for Synthesis of this compound

| Parameter | Value | Reference |

| Reactant | 4'-Isobutylacetophenone (IBAP) | [7][8] |

| Catalyst | 5% Pd/C or Raney Nickel | [7][8] |

| Temperature | Room Temperature to 30°C | [7][10] |

| Pressure | 7 bar to 125 psig H₂ | [7][10] |

| Reaction Time | ~1 hour (until H₂ absorption ceases) | [7][10] |

| Yield | 92% - 96.6% | [7][10] |

| Purity | 96-97% (after distillation) | [10] |

Conversion to Ibuprofen: The Carbonylation of this compound

The final and most innovative step of the BHC process is the palladium-catalyzed carbonylation of this compound to produce ibuprofen.[10][11] This reaction directly adds the carboxylic acid moiety to the molecule.

Experimental Protocol: Palladium-Catalyzed Carbonylation

The following protocol is a synthesis of procedures outlined in patents and scientific literature.[7][10]

Materials:

-

1-(4'-Isobutylphenyl)ethanol (IBPE)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Carbon Monoxide (CO)

-

Acidic aqueous medium (e.g., 10% HCl)

-

Organic solvent (e.g., Benzene)

Procedure:

-

A high-pressure autoclave is charged with 1-(4'-isobutylphenyl)ethanol, the palladium catalyst, the acidic aqueous medium, and the organic solvent.

-

The autoclave is sealed and purged with nitrogen and then carbon monoxide.

-

The reactor is pressurized with carbon monoxide to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.

-

After cooling and depressurization, the product (ibuprofen) is isolated from the reaction mixture.

Quantitative Data for the Carbonylation of this compound

| Parameter | Value | Reference |

| Reactant | 1-(4'-Isobutylphenyl)ethanol (IBPE) | [10] |

| Catalyst | PdCl₂(PPh₃)₂ | [10][11] |

| Temperature | ~125-130°C | [7][10] |

| CO Pressure | 500 - 800 psig (up to 165 bar) | [7][10] |

| Reaction Time | 6 - 16 hours | [10] |

| Conversion | ~99% | [7] |

| Ibuprofen in Mixture | ~99.6% | [7] |

Visualizing the Process

To further elucidate the synthetic pathway and the logical flow of the BHC process, the following diagrams are provided.

References

- 1. physiquemaudet.weebly.com [physiquemaudet.weebly.com]

- 2. irjmets.com [irjmets.com]

- 3. benchchem.com [benchchem.com]

- 4. gup.ugal.ro [gup.ugal.ro]

- 5. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol - Google Patents [patents.google.com]

- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 10. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]

- 11. Ibuprofen - Wikipedia [en.wikipedia.org]

(S)-1-(4-isobutylphenyl)ethanol and (R)-1-(4-isobutylphenyl)ethanol enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (S)- and (R)-enantiomers of 1-(4-isobutylphenyl)ethanol, key chiral intermediates in the synthesis of pharmaceuticals, notably (S)-ibuprofen. The document details their synthesis, separation, and characterization, with a focus on enantioselective methods. It includes detailed experimental protocols, quantitative data, and analyses of their physicochemical properties. While specific biological activities of the individual enantiomers are not extensively documented in public literature, this guide discusses the known cytotoxic effects of the racemic mixture and the general principles of stereospecificity in pharmacologically active compounds.

Introduction

This compound is a chiral secondary alcohol that serves as a crucial precursor in the industrial synthesis of ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] The pharmacological activity of ibuprofen resides primarily in its (S)-enantiomer, highlighting the importance of stereochemistry in drug efficacy. Consequently, the synthesis and separation of the enantiomers of this compound are of significant interest to the pharmaceutical industry. This guide provides an in-depth review of the synthesis, resolution, and characterization of (S)- and (R)-1-(4-isobutylphenyl)ethanol.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some properties are reported for the racemic mixture, specific data for each enantiomer are provided where available.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [2][3] |

| Molecular Weight | 178.27 g/mol | [2][3] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 111 °C @ 1 Torr | [3] |

| Density | 0.954 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.53 ± 0.20 (Predicted) | [3] |

| (R)-Enantiomer Specific Rotation | [α]D²⁸ = +28.55 (c = 0.50, CH₂Cl₂) | [4] |

| (S)-Enantiomer Specific Rotation | Not explicitly found in searched literature. |

Synthesis of Racemic this compound

The racemic mixture of this compound is typically synthesized by the reduction of 4'-isobutylacetophenone (B122872). A common and straightforward method involves the use of sodium borohydride (B1222165).

Experimental Protocol: Reduction of 4'-Isobutylacetophenone with Sodium Borohydride[2][3]

Materials:

-

p-Isobutylacetophenone

-

Sodium borohydride (NaBH₄)

-

10% Hydrochloric acid (HCl) solution

-

Petroleum ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a separatory funnel, dissolve p-isobutylacetophenone (1.20 mL) in methanol (3.00 mL).

-

To this solution, add sodium borohydride (0.2509 g) and allow the mixture to stand for 10 minutes at room temperature.

-

After the reaction period, cautiously add a 10% HCl solution (10.0 mL) to quench the unreacted sodium borohydride.

-

Extract the product into petroleum ether.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Expected Yield: Approximately 87.2%.[2]

Enantioselective Synthesis and Resolution

Due to the stereospecific activity of many pharmaceuticals derived from this intermediate, the separation and enantioselective synthesis of (S)- and (R)-1-(4-isobutylphenyl)ethanol are critical.

Asymmetric Synthesis of (R)-1-(4-isobutylphenyl)ethanol via Hydrosilylation

A highly enantioselective method for the synthesis of the (R)-enantiomer involves the asymmetric hydrosilylation of 4'-isobutylacetophenone.

Materials:

-

(S)-3d (iron complex catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium triethylborohydride (NaBHEt₃), 1.0 M in THF

-

Diphenylsilane (Ph₂SiH₂)

-

1-(4-isobutylphenyl)ethanone (4'-isobutylacetophenone)

-

Methanol (MeOH)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In a nitrogen-filled glovebox, prepare a solution of the (S)-3d catalyst (0.005 mmol, 4.4 mg) in 2 mL of anhydrous THF.

-

Slowly add NaBHEt₃ solution (10 µL, 0.01 mmol) to the catalyst solution at 25 °C and stir for 1 minute.

-

Sequentially add Ph₂SiH₂ (92 mg, 0.5 mmol) and 1-(4-isobutylphenyl)ethanone (88.0 mg, 0.5 mmol).

-

Stir the reaction mixture for 3 hours at 25 °C.

-

Quench the reaction by exposing the solution to air.

-

Add MeOH (1.5 mL) and 10% NaOH solution (2 mL) and stir vigorously for 10 hours.

-

Extract the resulting solution with EtOAc, wash with brine (15 mL), and dry the organic layer over anhydrous Na₂SO₄.

-

After filtration and evaporation of the solvent, purify the residue by flash column chromatography (EtOAc/petroleum ether, 1:20) to give (R)-1-(4-isobutylphenyl)ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 97% | [4] |

| Enantiomeric Excess (ee) | 93% | [4] |

Asymmetric Synthesis of (S)-1-(4-isobutylphenyl)ethanol via CBS Reduction

While a specific, detailed protocol for the Corey-Bakshi-Shibata (CBS) reduction of 4'-isobutylacetophenone to the (S)-enantiomer was not found in the searched literature, a general procedure for analogous ketones is well-established and can be adapted.[5][6][7] This method typically employs a chiral oxazaborolidine catalyst.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

4'-Isobutylacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid (HCl)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine solution.

-

Dilute with anhydrous THF and cool to 0 °C.

-

Slowly add BMS dropwise to the stirred catalyst solution.

-

In a separate flask, dissolve 4'-isobutylacetophenone in anhydrous THF.

-

Cool the catalyst-borane complex to -30 °C and slowly add the ketone solution.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol at -30 °C and allow it to warm to room temperature.

-

Work up the reaction with 2 M HCl and extract with dichloromethane.

-

Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized Lipase (B570770) (e.g., Novozym 435 - CALB)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane, MTBE)

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

To a solution of racemic this compound in an organic solvent, add the immobilized lipase.

-

Add the acyl donor (vinyl acetate).

-

Shake the mixture at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

-

When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

-

Separate the unreacted alcohol from the ester product by column chromatography.

Characterization

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) of Racemic this compound: [2][3] δ 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 7.17 (d, J = 8.1 Hz, 2H, Ar-H), 4.86 (q, J = 6.4 Hz, 1H, CH-OH), 2.47 (d, J = 7.2 Hz, 2H, CH₂), 1.85 (m, 1H, CH), 1.49 (d, J = 6.5 Hz, 3H, CH₃), 0.91 (d, J = 6.6 Hz, 6H, 2xCH₃).

¹³C NMR (75 MHz, CDCl₃) of Racemic this compound: [2][3] δ 143.33, 140.68, 129.14, 125.36, 70.34, 45.20, 30.24, 25.08, 22.47.

¹H NMR (400 MHz, CDCl₃) of (R)-1-(4-isobutylphenyl)ethanol: [4] δ 7.28 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 4.86 (q, J = 6.4 Hz, 1H), 2.47 (d, J = 7.2 Hz, 2H), 2.04 (br s, 1H), 1.93 – 1.78 (m, 1H), 1.49 (d, J = 6.5 Hz, 3H), 0.91 (d, J = 6.6 Hz, 6H).

¹³C NMR (101 MHz, CDCl₃) of (R)-1-(4-isobutylphenyl)ethanol: [4] δ 143.0, 140.9, 129.2, 125.2, 70.2, 45.1, 30.2, 25.0, 22.3.

Note: Specific NMR data for the (S)-enantiomer was not explicitly found in the searched literature, but it is expected to be identical to the (R)-enantiomer in a non-chiral solvent.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a UV detector

Column:

-

Phenomenex Lux 5u Cellulose-3 (0.46 x 25 cm) or Daicel Chiralcel OD-H (0.46 x 25 cm) are suitable choices.[4]

Mobile Phase:

-

A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v) is a common mobile phase for normal-phase separation.[4]

-

A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) can be used for reversed-phase separation.[4]

Flow Rate:

-

0.7 mL/min[4]

Detection:

-

UV at 214 nm or 230 nm[4]

Retention Times (Example on Phenomenex Lux 5u Cellulose-3, n-hexane/i-propanol = 98/2): [4]

-

Minor enantiomer: 12.68 min

-

Major enantiomer: 13.19 min

Biological Activity

This compound is known to be a photodegradation product of ibuprofen and has been reported to exhibit cytotoxic activity.[2][3] However, specific quantitative data, such as IC₅₀ values for the individual (S) and (R) enantiomers, are not extensively detailed in the public literature. Given that the pharmacological activity of ibuprofen is primarily associated with the (S)-enantiomer, it is plausible that the biological activities of the this compound enantiomers also differ. Further research is needed to elucidate the specific cytotoxic profiles and mechanisms of action of each enantiomer. No information regarding the involvement of these enantiomers in specific signaling pathways was found in the searched literature.

Conclusion

The (S)- and (R)-enantiomers of this compound are pivotal chiral building blocks in pharmaceutical synthesis. This guide has provided a detailed overview of their synthesis, resolution, and characterization. While robust methods for the synthesis of the racemic mixture and the enantioselective synthesis of the (R)-enantiomer are well-documented, further public documentation on the specific, optimized protocols for lipase-catalyzed kinetic resolution and the asymmetric synthesis of the (S)-enantiomer would be beneficial. The limited data on the specific biological activities of the individual enantiomers also presents an area for future research, which could have implications for understanding the metabolism and potential toxicity of ibuprofen and related compounds.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CBS Catalysts [sigmaaldrich.com]

- 8. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide to the Photodegradation Products of Ibuprofen, Including 1-(4-Isobutylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of ibuprofen (B1674241), with a specific focus on the formation of its degradation products, including 1-(4-isobutylphenyl)ethanol. This document details the experimental methodologies for studying photodegradation, presents available quantitative data, and illustrates the key pathways and workflows involved.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is increasingly detected in aquatic environments due to its widespread use and incomplete removal during wastewater treatment. Upon exposure to sunlight, ibuprofen undergoes photodegradation, transforming into various byproducts. Understanding the formation, fate, and potential toxicity of these photodegradation products is crucial for environmental risk assessment and the development of stable pharmaceutical formulations. Among the identified photoproducts, this compound and 4-isobutylacetophenone are of significant interest due to their frequent detection and potential biological activity. This guide synthesizes current scientific knowledge on the photodegradation of ibuprofen to assist researchers in this field.

Photodegradation Pathways of Ibuprofen

The photodegradation of ibuprofen can proceed through several pathways, primarily involving direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS). The key transformation steps often involve decarboxylation, oxidation, and hydroxylation.

A primary pathway involves the decarboxylation of the propionic acid side chain of ibuprofen, followed by oxidation, leading to the formation of 4-isobutylacetophenone.[1][2][3] This ketone can then be further reduced to form this compound. Other identified degradation products include hydroxylated derivatives of ibuprofen and compounds resulting from the cleavage of the aromatic ring.[4]

Quantitative Data on Ibuprofen Photodegradation

While the formation of numerous degradation products has been qualitatively confirmed, comprehensive quantitative data on the yield of each specific product, such as this compound, under varying experimental conditions is limited in the available literature. Most studies focus on the degradation kinetics of the parent ibuprofen molecule. The following tables summarize the available quantitative data on ibuprofen degradation under different photocatalytic conditions.

Table 1: Effect of TiO₂ Catalyst Loading on Ibuprofen Photodegradation

| Catalyst | Catalyst Load (g/L) | Initial Ibuprofen Conc. (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| TiO₂ P25 | 0.5 | 60 | 30 | Incomplete | [5] |

| TiO₂ P25 | 1.0 | 60 | 30 | ~100 | [5] |

| TiO₂ P25 | 1.5 | 60 | 30 | ~100 | [5] |

Table 2: Effect of pH on Ibuprofen Photodegradation using TiO₂

| Catalyst | Catalyst Load (g/L) | Initial Ibuprofen Conc. (mg/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| TiO₂ P25 | 1.0 | 60 | 3.0 | 60 | ~80 | [5] |

| TiO₂ P25 | 1.0 | 60 | 5.3 (natural) | 30 | ~100 | [5] |

| TiO₂ P25 | 1.0 | 60 | 9.0 | 60 | ~60 | [5] |

| TiO₂ | 0.3 | ~20.6 | 5.0 | 5 | 100 | [1][2] |

Table 3: Ibuprofen Degradation Kinetics (Pseudo-first-order rate constant, k)

| Condition | k (min⁻¹) | Reference |

| TiO₂ (0.1 g/L), pH 5.3 | Not specified | [5] |

| TiO₂ (1.0 g/L), pH 5.3 | Not specified | [5] |

| TiO₂ (0.3 g/L), pH 3.0 | Not specified | [1] |

| TiO₂ (0.3 g/L), pH 5.0 | Not specified | [1] |

| TiO₂ (0.3 g/L), pH 7.0 | Not specified | [1] |

| TiO₂ (0.3 g/L), pH 9.0 | Not specified | [1] |

Note: Specific rate constants were not always provided in a directly comparable format.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of ibuprofen photodegradation. Below are generalized, step-by-step methodologies based on common practices reported in the literature.

General Experimental Workflow

The study of ibuprofen photodegradation typically follows a systematic workflow from sample preparation to data analysis.

Protocol for Photocatalytic Degradation using TiO₂

This protocol describes a typical experiment for the photocatalytic degradation of ibuprofen in an aqueous solution using titanium dioxide (TiO₂) as a photocatalyst.

Materials:

-

Ibuprofen standard

-

Titanium dioxide (e.g., Degussa P25)

-

Ultrapure water

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

Photoreactor with a UV or simulated solar light source

-

Magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or GC-MS system

Procedure:

-

Preparation of Ibuprofen Solution: Prepare a stock solution of ibuprofen in a suitable solvent (e.g., methanol) and then dilute it with ultrapure water to the desired initial concentration (e.g., 10-60 mg/L).

-

Preparation of TiO₂ Suspension: Weigh the desired amount of TiO₂ powder (e.g., 0.1-1.5 g/L) and suspend it in a known volume of the ibuprofen solution.

-

pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

-

Adsorption-Desorption Equilibrium: Place the suspension in the photoreactor and stir it in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium between the ibuprofen and the TiO₂ surface.

-

Photoreaction: Turn on the light source to initiate the photodegradation reaction. Continue stirring the suspension throughout the experiment to ensure homogeneity.

-

Sampling: At predetermined time intervals, withdraw aliquots of the suspension.

-

Sample Preparation for Analysis: Immediately filter the aliquots through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the photocatalytic reaction. The filtrate is then ready for analysis.

Protocol for HPLC Analysis of Ibuprofen and its Photodegradation Products

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ibuprofen and its degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Ibuprofen and its aromatic degradation products can be detected at around 220-230 nm.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of ibuprofen and, if available, its expected degradation products (e.g., this compound, 4-isobutylacetophenone) at known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each compound by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered samples from the photodegradation experiment into the HPLC system.

-

Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of ibuprofen and its degradation products using the calibration curves.

Protocol for GC-MS Analysis of Ibuprofen and its Photodegradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is usually employed to separate compounds with different boiling points.

-

MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Procedure:

-

Sample Extraction: For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to transfer the analytes into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Derivatization (Optional but often necessary): Ibuprofen and some of its polar degradation products may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[6]

-

Standard Preparation: Prepare standard solutions of the derivatized analytes in the extraction solvent.

-

GC-MS Analysis: Inject the extracted and derivatized samples and standards into the GC-MS system.

-

Data Analysis: Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of standards. Quantify the analytes using calibration curves based on the peak areas of specific ions.

Conclusion

The photodegradation of ibuprofen is a complex process leading to the formation of multiple byproducts, including this compound and 4-isobutylacetophenone. While the overall degradation of ibuprofen has been studied under various conditions, there is a need for more research focused on the quantitative analysis of the formation of its specific photoproducts. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for conducting reproducible and comprehensive studies in this area. Such research is vital for a complete understanding of the environmental fate of ibuprofen and for the development of strategies to mitigate its potential impact.

References

- 1. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. iwaponline.com [iwaponline.com]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-(4-Isobutylphenyl)ethanol in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanol is an organic compound of significant interest in pharmaceutical research and development. It is recognized primarily as a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] Understanding its solubility characteristics in various solvents is crucial for a range of applications, including its use as a reference standard in analytical methods, in the development of drug formulations, and for toxicological and metabolic studies. This technical guide provides a summary of the available solubility data, a detailed experimental protocol for determining solubility, and a visualization of its metabolic origin from ibuprofen.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate that it is more soluble in organic solvents than in water, a characteristic attributed to its hydrophobic isobutyl group.[3][4] The available qualitative solubility information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble[5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5][6][7] |

| Methanol | Slightly Soluble[5][6][7] |

| Water | Sparingly Soluble[3][4] |

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms and are presented here as they appear in the available literature. For precise quantitative analysis, experimental determination is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9][10][11][12] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Metabolic Pathway of Ibuprofen

This compound is a known metabolite of ibuprofen.[1][2] The metabolic conversion is primarily an oxidative process that occurs in the liver, catalyzed by cytochrome P450 enzymes.[2] The following diagram illustrates this metabolic relationship.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. CAS 40150-92-3: this compound | CymitQuimica [cymitquimica.com]

- 4. CAS 40150-92-3: 1-(4-Isobutilfenil)etanol | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 40150-92-3 [chemicalbook.com]

- 7. 40150-92-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

Health and safety information for 1-(4-Isobutylphenyl)ethanol

An In-depth Technical Guide to the Health and Safety of 1-(4-Isobutylphenyl)ethanol

Introduction

This compound is a chemical compound with the molecular formula C12H18O[1][2][3][4]. It is also identified by its CAS Number 40150-92-3[1][2][3]. This compound is known as a photodegradation product of Ibuprofen and has shown cytotoxic activity[3][4]. This guide provides a comprehensive overview of its health and safety information, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H18O | [1][2][3][4] |

| Molecular Weight | 178.27 g/mol | [2][4][5][6] |

| Appearance | Liquid | [2] |

| Boiling Point | 245.5 °C at 760 mmHg | [3] |

| Flash Point | 108.2 °C | [3] |

| Density | 0.954 g/cm³ | [3] |

| Vapor Pressure | 0.0153 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] |

| Refractive Index | 1.512 | [3] |

| pKa | 14.53 ± 0.20 (Predicted) | [3] |

| LogP | 2.93840 | [3] |

| XLogP3 | 3.6 | [3][5][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| GHS Classification | Hazard Statement | Signal Word | Pictograms |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |

Note: The GHS classification percentages vary across different sources, with some indicating a lower prevalence for certain hazards. For instance, H317 and H318 are noted with a 20% notification rate in some contexts.[5]

Experimental Protocols & Safe Handling

Detailed experimental protocols for the toxicological assessment of this compound are not extensively available in the public domain. The information provided is primarily derived from Safety Data Sheets (SDS), which outline general safety and handling procedures rather than specific experimental designs.

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls are recommended:

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of vapors.[2] Eyewash stations and safety showers should be readily available. |

| Eye/Face Protection | Wear tight-sealing safety goggles. |

| Hand Protection | Handle with chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after contamination.[2] |

| Skin and Body Protection | Wear protective clothing and an apron to prevent skin contact.[1] |

| Respiratory Protection | If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[2] |

Safe Handling and Storage

Proper handling and storage are crucial to ensure safety.

| Aspect | Procedure |

| Handling | Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Wash hands thoroughly after handling.[7] |

| Storage | Keep containers tightly closed in a dry, well-ventilated place.[2] Recommended storage temperature is -20°C or between 2-8°C.[2][3] Store away from strong oxidizing agents.[2] |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[2] Rinse mouth with water.[2] Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

Hazard and Precautionary Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of necessary safety precautions for this compound.

Caption: Hazard and Precautionary Statement Workflow for this compound.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, the available data indicates the following potential health effects:

-

Skin Corrosion/Irritation: Causes skin irritation.[5] May be harmful if absorbed through the skin.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[5]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Conclusion

This compound is a compound that requires careful handling due to its identified hazards, including acute oral toxicity, skin and eye irritation, and potential for skin sensitization. Adherence to the recommended safety precautions, including the use of appropriate personal protective equipment and proper storage, is essential to mitigate risks in a research and development setting. Further toxicological studies are needed to fully characterize its health and safety profile.

References

- 1. kmpharma.in [kmpharma.in]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 40150-92-3 [chemicalbook.com]

- 5. This compound | C12H18O | CID 181654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R)-1-(4-isobutylphenyl)ethanol | C12H18O | CID 12851993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nchemicalgroup.com [nchemicalgroup.com]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 4'-Isobutylacetophenone to 1-(4-Isobutylphenyl)ethanol

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4'-isobutylacetophenone (B122872) to 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug, Ibuprofen. Various catalytic systems are discussed, including Raney nickel, palladium on carbon (Pd/C), and palladium on silica (B1680970) (Pd/SiO2), with a focus on reaction conditions, catalyst preparation, and yields. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The reduction of 4'-isobutylacetophenone to this compound is a critical step in the modern, greener synthesis of Ibuprofen.[1] Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency and selectivity. The choice of catalyst and reaction conditions significantly influences the reaction's yield, selectivity, and overall economic viability. This document outlines various catalytic systems and provides detailed protocols to aid in the successful execution of this important chemical transformation.

Catalytic Systems and Data Summary

Several catalyst systems have been reported for the effective hydrogenation of 4'-isobutylacetophenone. The selection of a particular catalyst depends on factors such as desired yield, reaction conditions, and cost. Below is a summary of quantitative data for different catalytic systems.

| Catalyst System | Support | Promoter/Treatment | Catalyst Loading (wt%) | H2 Pressure (psig) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Raney Nickel | - | Washed with organic solvent | 1 - 30 | 10 - 1200 | 10 - 150 | Solvent-free | High | [2] |

| Palladium | Carbon (C) | Sodium | 5 | ~290 (20 bar) | 70 | Not specified | >96 | [3][4][5] |

| Palladium | Silica (SiO2) | - | 2.5 | ~290 (20 bar) | 100 | n-decane | ~80 | [6] |

| Copper-based | Various | - | Not specified | Not specified | Not specified | Not specified | High selectivity | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Hydrogenation using Treated Raney Nickel (Solvent-Free)

This protocol is based on the method described for a solvent-free hydrogenation process.[2]

Materials:

-

4'-Isobutylacetophenone (IBAP)

-

Activated sponge nickel catalyst (e.g., Raney nickel), wetted with a protective liquid (preponderantly water)

-

Organic washing liquid (e.g., methanol, ethanol (B145695), or isopropanol)

-

Hydrogen gas

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Catalyst Preparation:

-

The water-wetted Raney nickel catalyst is washed with an organic washing liquid in which the aqueous protective liquid is substantially soluble (e.g., isopropanol).[2]

-

This washing step is crucial to remove water and enhance the catalyst's activity.[2]

-

Optionally, the catalyst can be subsequently washed with the reactant, 4'-isobutylacetophenone, before starting the reaction.[2]

-

-

Reaction Setup:

-

The treated Raney nickel catalyst (1-30 wt% of the total reactor mass) and 4'-isobutylacetophenone are charged into a pressure reactor.[2]

-

-

Hydrogenation:

-

The reactor is sealed and purged with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (10-1200 psig).[2]

-

The reaction mixture is heated to the target temperature (10-150°C) with vigorous stirring.[2]

-

The reaction is monitored for hydrogen uptake to determine completion (typically 0.25 to 10 hours).[2]

-

-

Work-up and Product Isolation:

-

After the reaction is complete, the reactor is cooled to room temperature and depressurized.

-